molecular formula C13H21NO B2590837 1-(2-Aminopropoxy)-4-tert-butylbenzene CAS No. 42909-91-1

1-(2-Aminopropoxy)-4-tert-butylbenzene

Cat. No.: B2590837
CAS No.: 42909-91-1
M. Wt: 207.317
InChI Key: PRTOGSFLXIJYDT-UHFFFAOYSA-N
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Description

1-(2-Aminopropoxy)-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a tert-butyl group and an aminopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminopropoxy)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylphenol with 2-chloropropane-1-amine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminopropoxy)-4-tert-butylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-4-tert-butylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminopropoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a tert-butyl group.

    1-(2-Aminopropoxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of a tert-butyl group.

    1-(2-Aminopropoxy)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

1-(2-Aminopropoxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This feature can influence the compound’s reactivity, binding affinity, and selectivity in various applications, making it distinct from its analogs with smaller alkyl groups.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10H,9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTOGSFLXIJYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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